1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one
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Description
The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a bicyclic structure that is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Synthesis and Derivatives
- Derivative Synthesis : A study by Vlasova et al. (2006) explored the synthesis of scopine 3-amino-2-phenylpropionate derivatives. These derivatives are of interest due to their potential as physiologically active compounds (Vlasova et al., 2006).
- Bicyclic Analogues Preparation : Research by Kiely et al. (1991) involved the preparation of quinolone and naphthyridine antibacterial agents, including bicyclic 2,5-diazabicyclo analogues, exhibiting significant antibacterial activity (Kiely et al., 1991).
Pharmacological Applications
- Antagonist Properties : Snider et al. (1991) described CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which shares structural similarities with the compound . This compound is a selective NK1 antagonist and is useful for investigating the role of substance P in diseases (Snider et al., 1991).
- Antimuscarinic Agent : Carroll et al. (1987) synthesized and studied azaprophen, a highly potent antimuscarinic agent, which shares structural elements with the compound (Carroll et al., 1987).
Structural and Conformational Studies
- Crystal Structure Analysis : Wu et al. (2015) synthesized and characterized a compound structurally similar to the one , providing insights into its molecular configuration and intermolecular hydrogen bonds (Wu et al., 2015).
- Conformational Analysis : Research by Izquierdo et al. (1991) on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives provided valuable information on the preferred conformation of such compounds (Izquierdo et al., 1991).
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-2-13-25-21-10-3-16(4-11-21)5-12-22(24)23-19-8-9-20(23)15-18(14-19)17-6-7-17/h3-4,10-11,19-20H,2,5-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRYHOGBBIVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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